molecular formula C20H17NO5 B10883730 1-oxo-1-phenylbutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

1-oxo-1-phenylbutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B10883730
M. Wt: 351.4 g/mol
InChI Key: NJXJKBMFLSKSIH-UHFFFAOYSA-N
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Description

1-BENZOYLPROPYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is a complex organic compound with the molecular formula C19H14N2O5 It is characterized by the presence of a benzoylpropyl group and an isoindole-2-yl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOYLPROPYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves the reaction of benzoylpropyl chloride with isoindole-2-yl acetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-BENZOYLPROPYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or isoindole groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

1-BENZOYLPROPYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-BENZOYLPROPYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
  • 1-{2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
  • 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

1-BENZOYLPROPYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoylpropyl group and an isoindole-2-yl acetate moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C20H17NO5/c1-2-16(18(23)13-8-4-3-5-9-13)26-17(22)12-21-19(24)14-10-6-7-11-15(14)20(21)25/h3-11,16H,2,12H2,1H3

InChI Key

NJXJKBMFLSKSIH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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